N,N-dimethyl-4-{[4-(trifluoromethyl)pyrimidin-2-yl]oxy}cyclohexan-1-amine
Description
N,N-dimethyl-4-{[4-(trifluoromethyl)pyrimidin-2-yl]oxy}cyclohexan-1-amine is a cyclohexanamine derivative featuring a dimethylamine group at the 1-position and a 4-(trifluoromethyl)pyrimidin-2-yloxy substituent at the 4-position of the cyclohexane ring. The trifluoromethylpyrimidine moiety enhances lipophilicity and metabolic stability, making it a candidate for pharmaceutical applications, particularly in kinase inhibition or receptor modulation . Its synthesis likely involves nucleophilic substitution or coupling reactions, as seen in analogous compounds (e.g., ).
Properties
IUPAC Name |
N,N-dimethyl-4-[4-(trifluoromethyl)pyrimidin-2-yl]oxycyclohexan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18F3N3O/c1-19(2)9-3-5-10(6-4-9)20-12-17-8-7-11(18-12)13(14,15)16/h7-10H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBAGCSYLABMBEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCC(CC1)OC2=NC=CC(=N2)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18F3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N,N-dimethyl-4-{[4-(trifluoromethyl)pyrimidin-2-yl]oxy}cyclohexan-1-amine is a compound of interest due to its potential biological activities, particularly as an enzyme inhibitor. This article explores its biological activity, synthesis, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by the following molecular formula:
It features a cyclohexane ring substituted with a dimethyl amine group and a pyrimidine moiety with a trifluoromethyl group, which enhances its lipophilicity and may influence its biological interactions .
Enzyme Inhibition
This compound exhibits significant biological activity as an inhibitor of carbonic anhydrase . Carbonic anhydrase is crucial for physiological processes such as respiration and acid-base balance. The fluorinated sulfonamide derivatives, including this compound, are known for their potent inhibitory effects on this enzyme, making them valuable in therapeutic applications.
Mechanism of Action:
While specific mechanisms for this compound are not fully elucidated, it is hypothesized that the structural features allow for effective interaction at the enzyme's active site. This interaction could lead to therapeutic effects in conditions like glaucoma or edema, where carbonic anhydrase plays a critical role.
Case Studies and Research Findings
Several studies have investigated the biological activity of similar compounds, providing insights into the potential applications of this compound:
- Inhibition Studies :
- Therapeutic Applications :
-
Structural Analog Comparisons :
- A comparative analysis of structurally similar compounds revealed that those with trifluoromethyl substitutions often exhibited enhanced biological activity due to increased lipophilicity and altered pharmacokinetics. This characteristic is expected to be present in this compound, making it a subject of further study for drug development .
Data Table: Comparison of Similar Compounds
| Compound Name | Structure | Unique Features | Biological Activity |
|---|---|---|---|
| This compound | Structure | Trifluoromethyl group enhances lipophilicity | Inhibits carbonic anhydrase |
| 4-(Trifluoromethyl)pyrimidine | Structure | Base structure without cyclohexane | Limited biological activity |
| N,N-Dimethylsulfamoylbenzene | Structure | Lacks trifluoromethyl substitution | Moderate enzyme inhibition |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure and Substituent Variations
Table 1: Structural Comparison of Key Compounds
Physicochemical Properties
- Lipophilicity : The trifluoromethyl group in the target compound increases logP compared to the trifluoroethoxy analog () but reduces solubility in aqueous media. The benzene sulfonamide analog () exhibits higher polarity due to the sulfonamide group.
- Molecular Weight : The target compound (MW: 300.29 g/mol) is lighter than the dual-pyrimidine derivative (MW: 572.64 g/mol, ), favoring better bioavailability.
- Electronic Effects : The electron-withdrawing trifluoromethyl group stabilizes the pyrimidine ring, enhancing resistance to metabolic oxidation .
Q & A
Basic Questions
Q. What synthetic strategies are recommended for synthesizing N,N-dimethyl-4-{[4-(trifluoromethyl)pyrimidin-2-yl]oxy}cyclohexan-1-amine, and how can reaction conditions be optimized?
- Methodology :
- Stepwise coupling : Begin with functionalizing the cyclohexane ring at the 4-position via nucleophilic substitution (e.g., Mitsunobu reaction) to introduce the pyrimidine-2-yloxy group. Use N,N-dimethylation of the amine via reductive amination or alkylation with methyl iodide under basic conditions .
- Optimization : Employ high-throughput screening (HTS) to test solvents (DMF, THF), bases (LiHMDS, K₂CO₃), and catalysts (Pd for cross-coupling). Monitor purity via HPLC and optimize column chromatography (e.g., silica gel, gradient elution) to isolate intermediates .
- Key Considerations : Trifluoromethyl groups are sensitive to harsh conditions; use mild reagents (e.g., TFA for deprotection) to preserve the CF₃ moiety .
Q. Which analytical techniques are most effective for characterizing the structure and purity of this compound?
- Spectroscopy :
- ¹H/¹³C NMR : Assign peaks for the cyclohexane ring (δ ~1.5–2.5 ppm), pyrimidine protons (δ ~8.5–9.0 ppm), and N,N-dimethyl groups (δ ~2.2–2.4 ppm) .
- HRMS : Confirm molecular ion ([M+H]⁺) and fragmentation patterns to verify the pyrimidine and CF₃ substituents .
- Chromatography :
- HPLC : Use a C18 column with acetonitrile/water (0.1% TFA) gradient to assess purity (>95%). Retention time (~8–10 min) should match standards .
Q. How can researchers design initial biological screening assays for this compound?
- Target Selection : Prioritize kinases (e.g., CDK4/6, EGFR) due to the pyrimidine scaffold’s role in ATP-binding pockets .
- Assays :
- In vitro kinase inhibition : Use fluorescence-based ADP-Glo™ assays with recombinant kinases.
- Cellular viability : Test in cancer cell lines (e.g., MV4-11 leukemia) with IC₅₀ determination via MTT assays .
Advanced Questions
Q. How can conformational analysis of the cyclohexane ring and pyrimidine substituent inform target selectivity?
- Methodology :
- X-ray crystallography : Resolve the compound’s crystal structure to measure dihedral angles between the cyclohexane and pyrimidine rings. For example, angles <15° suggest coplanarity, enhancing π-π stacking in kinase pockets .
- Molecular dynamics (MD) : Simulate ligand-protein interactions to identify key residues (e.g., hinge region in CDK4) influenced by the trifluoromethyl group’s hydrophobicity .
- Data Interpretation : Polymorphs with varying dihedral angles (e.g., 5.2° vs. 12.8°) may explain discrepancies in biological activity across studies .
Q. What strategies resolve contradictions in reported synthetic yields or biological activities?
- Case Study : If yields vary (e.g., 60% vs. 85% in similar routes), compare:
- Protecting groups : Boc vs. benzyl for amine intermediates .
- Catalysts : Pd(PPh₃)₄ vs. Pd₂(dba)₃ in cross-coupling steps .
Q. How does the trifluoromethyl group influence pharmacokinetic properties and metabolic stability?
- Metabolic Profiling :
- CYP450 assays : Incubate with human liver microsomes (HLMs) to identify oxidation sites. CF₃ groups typically reduce metabolism due to electron-withdrawing effects .
- LogD measurement : Use shake-flask method (pH 7.4) to assess lipophilicity. CF₃ increases LogD, enhancing membrane permeability .
Notes
- Avoid commercial sources (e.g., BenchChem) per user guidelines.
- Advanced questions emphasize methodological rigor (e.g., crystallography, MD simulations) over descriptive answers.
- Contradictions in data require systematic validation of synthetic and assay protocols.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
